molecular formula C7H5IO B048337 2-Iodobenzaldehyde CAS No. 26260-02-6

2-Iodobenzaldehyde

Cat. No.: B048337
CAS No.: 26260-02-6
M. Wt: 232.02 g/mol
InChI Key: WWKKTHALZAYYAI-UHFFFAOYSA-N
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Description

2-Iodobenzaldehyde, also known as o-iodobenzaldehyde, is an organic compound with the molecular formula C7H5IO. It is a derivative of benzaldehyde where an iodine atom is substituted at the ortho position of the benzene ring. This compound is characterized by its yellow crystalline solid form and a distinctive bitter almond odor. It is known for its volatility and corrosiveness, and it is soluble in alcohol, ether, and chloroform but nearly insoluble in water .

Mechanism of Action

Target of Action

2-Iodobenzaldehyde is primarily used as a reactant in the synthesis of various heterocycles . The primary targets of this compound are the molecules it reacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it can react with benzamidines to form quinazolines .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. In the synthesis of heterocycles, it contributes to the formation of compounds like 2,3-diaryl-1-indenones, indolo[1,2-a]quinazolines, and Baylis-Hillman (BH) adducts .

Pharmacokinetics

It’s worth noting that the compound is volatile and corrosive, and it is soluble in alcohol, ether, and chloroform, but almost insoluble in water . These properties could influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of new compounds. For example, its reaction with benzamidines leads to the formation of quinazolines . Other products it may help synthesize include 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one, 4-(3-iodophenyl)-2,2:6,2-terpyridine, fluoren-9-one, and 2-formyl-3′-methoxybiphenyl .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, solvent, and the presence of other reactants. For instance, the synthesis of quinazolines from this compound and benzamidines typically occurs at room temperature . The compound should be stored at 2-8°C and is sensitive to light .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of benzaldehyde using iodine monochloride (ICl) in the presence of an organic solvent such as chloroform. The reaction typically occurs at room temperature and requires a prolonged reaction time .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of benzaldehyde with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Iodobenzaldehyde undergoes various chemical reactions, including:

Oxidation:

  • It can be oxidized to 2-iodobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction:

  • Reduction of this compound can yield 2-iodobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution:

  • It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. For example, reaction with sodium azide can produce 2-azidobenzaldehyde.

Cyclization:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Sodium azide, amines.
  • Catalysts: Copper(I) iodide for cyclocondensation reactions.

Major Products:

Scientific Research Applications

2-Iodobenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry:

Biology:

  • It is used in the preparation of biologically active compounds, including potential pharmaceuticals and agrochemicals.

Medicine:

  • Research involving this compound has explored its potential in developing new drugs and therapeutic agents.

Industry:

Comparison with Similar Compounds

  • 2-Bromobenzaldehyde
  • 4-Iodobenzaldehyde
  • 2-Chlorobenzaldehyde
  • 2-Fluorobenzaldehyde

Properties

IUPAC Name

2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKTHALZAYYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180895
Record name Benzaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26260-02-6
Record name 2-Iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26260-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of pyridinium chlorochromate (8.28 g, 38.4 mmol) and dry celite (5.00 g) in dry dichloromethane was stirred at room temperature for 15 min. 2-Iodobenzyl alcohol (3.03 g, 12.9 mmol) in dry dichloromethane (50 ml) was added. The suspension was shielded from light and stirred at room temperature for 2 h after which it was diluted with ether, and filtered through celite. The cloudy brown filtrate was concentrated to a red-brown gummy solid which was dissolved in dichloromethane and passed through a short silica column, eluting with dichloromethane. The solution was concentrated to give 2-iodobenzaldehyde (19) as a pale yellow oil (2.87 g, 95%).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

In a flask, 2-iodobenzyl alcohol (4 g, 17.09 mmol) was dissolved in dichloromethane (MC, 85 ml), and then, manganese oxide (MnO2, 14.86 g, 170.92 mmol) was added thereto. The obtained reaction product was stirred under the reflux condition. When the reaction was completed, the obtained reaction product was cooled to the room temperature, and then, fiteated and concentrated using celite, to obtain the title compound (3.6 g, yield 91%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
14.86 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

Commercially available 2-iodobenzyl alcohol (10.0 g, 42.7 mmol) was dissolved in 200 mL CH2Cl2. Upon completion, the reaction was diluted with 250 mL Et2O. The product was recovered as a brown liquid (10.3 g, 104%). TLC: Rf 0.57 (3:1 hexanes/EtOAc). IR (neat): 3061, 2853, 2745, 1696, 1580, 1561. 1H-NMR (400 MHz, CDCl3): δ 10.07 (s, 1H, C1-H), 7.95 (dd, 1H, J=7.9, 1.0, C4-H), 7.88 (dd, 1H, J=7.7, 1.8, C7-H), 7.47 (td, 1H, J=7.5 0.8, C6-H), 7.29 (td, 1H, J=7.6, 1.8, C5-H). 13C-NMR (100 MHz, CDCl3): δ 195.1, 140.2, 135.1, 134.7, 129.9, 128.4, 100.5. EI-MS m/z (rel int): 232 (M+, 100), 231 ([M−H]+, 40), 203 ([M−CHO]+, 15), 105 ([M−I]+, 3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodobenzaldehyde
Reactant of Route 2
2-Iodobenzaldehyde
Reactant of Route 3
2-Iodobenzaldehyde
Reactant of Route 4
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Reactant of Route 5
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2-Iodobenzaldehyde
Reactant of Route 6
2-Iodobenzaldehyde
Customer
Q & A

Q1: What are the main applications of 2-Iodobenzaldehyde in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed in reactions like the Heck reaction to create indanone derivatives [, ], valuable compounds found in various natural products. Additionally, it participates in copper-catalyzed domino reactions with enaminones, ultimately yielding quinoline derivatives []. Furthermore, this compound reacts with ynamides in palladium-catalyzed reactions to produce diversely substituted amino-indenones with high regioselectivity [].

Q2: How does the presence of the iodine atom in this compound influence its reactivity?

A2: The iodine atom significantly affects this compound's reactivity due to its ability to participate in various reactions. It can undergo oxidative addition with transition metal complexes like IrCl(CO)(PPh3)2, leading to the extrusion of halogens []. Furthermore, the iodine atom serves as a suitable leaving group in copper-catalyzed C-N bond formations during the synthesis of quinolines [] and in palladium-catalyzed annulations for creating isoquinolines [].

Q3: Can you provide an example of a reaction where this compound leads to the formation of a complex ring system?

A3: One example involves the reaction of bicyclic zirconacyclopentenes with this compound. This reaction forms oxazirconacycloheptenes, which can undergo intramolecular coupling in the presence of CuCl, leading to the formation of condensed 5–7–6(aryl) ring systems [].

Q4: Are there instances where this compound exhibits specific intermolecular interactions?

A4: When this compound reacts with 4-nitrophenylhydrazone, the resulting hydrazone derivative displays a chain of edge-fused rings formed by an N-H...O hydrogen bond and a two-center iodo-nitro interaction []. This highlights the potential of this compound derivatives to engage in specific intermolecular interactions.

Q5: Has this compound been used in the synthesis of any biologically relevant molecules?

A5: Yes, this compound serves as a starting material in the synthesis of tetrahydro-2-benzazepines, a class of compounds with potential affinity for the σ1 receptor []. This example showcases the utility of this compound in medicinal chemistry research.

Q6: Are there any alternative synthetic routes to the compounds typically synthesized using this compound?

A6: While this compound provides efficient routes to various compounds, alternative approaches exist. For instance, 2-bromobenzaldehyde can be used as a substitute in some reactions, although it might result in lower yields or require different reaction conditions []. Exploring alternative synthetic routes and comparing their efficiency with those involving this compound is an active area of research.

Q7: What are some analytical techniques used to characterize and study this compound and its derivatives?

A7: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the structure, purity, and properties of the compounds. For example, NMR helps in determining the regiochemistry of products formed in reactions involving this compound [].

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